1-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
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Properties
IUPAC Name |
6-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O4/c31-25(27-18-9-10-21-22(14-18)34-13-12-33-21)20-15-19-24(30(20)16-17-6-2-1-3-7-17)28-23-8-4-5-11-29(23)26(19)32/h1-11,14-15H,12-13,16H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDWZZLTOVQBDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC4=C(N3CC5=CC=CC=C5)N=C6C=CC=CN6C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's synthesis, biological activity, and relevant research findings.
The molecular formula of the compound is with a molecular weight of 324.42 g/mol. The compound is characterized by specific physical properties as follows:
| Property | Value |
|---|---|
| Boiling Point | 473.5 ± 45.0 °C (Predicted) |
| Density | 1.203 ± 0.06 g/cm³ (Predicted) |
| pKa | 8.17 ± 0.10 (Predicted) |
Synthesis
The synthesis of this compound involves multiple steps including the formation of the pyrido-pyrrolo framework and functionalization with a benzyl group and dioxin moiety. The synthetic route typically employs established organic chemistry methodologies such as condensation reactions and cyclization.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- PARP Inhibition : A study highlighted that related compounds showed inhibitory effects on Poly(ADP-ribose) polymerase 1 (PARP1), which is crucial for DNA repair mechanisms in cancer cells. The lead compound from this series demonstrated an IC50 value of , indicating potent inhibition of PARP1 activity .
The proposed mechanism involves the inhibition of key enzymes involved in DNA repair pathways, leading to increased sensitivity of cancer cells to chemotherapeutic agents. This is particularly relevant in cancers with defective DNA repair systems.
Case Studies
Several studies have evaluated the biological efficacy of similar compounds:
- In Vivo Studies : In animal models, compounds with similar structures have shown promising results in inhibiting tumor growth. For example, derivatives demonstrated up to 100% tumor growth suppression in ovarian cancer xenografts .
- Antimicrobial Activity : Some derivatives have also been tested for antimicrobial properties against various bacteria and fungi, showcasing a broad spectrum of biological activity .
Q & A
Q. What is the synthetic pathway for this compound, and how can purity be ensured during preparation?
The synthesis involves multi-step reactions, typically employing coupling agents like HBTU or HATU in polar aprotic solvents (e.g., DMF) under nitrogen atmosphere. Critical steps include:
- Amide bond formation : Reacting the benzyl-substituted pyridopyrrolopyrimidine core with 2,3-dihydrobenzo[b][1,4]dioxin-6-amine using DIPEA as a base .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., from ethanol) to achieve >90% purity.
- Yield optimization : Adjusting stoichiometry (1.2–1.5 equivalents of amine) and reaction time (12–24 hours at 25–40°C). Purity is validated via HPLC (e.g., 96.03% for analogous compounds) and HRMS to confirm molecular weight accuracy (±1 ppm) .
Q. Which spectroscopic methods are used to confirm its structure?
Structural confirmation requires:
- 1H/13C NMR : Assign peaks to aromatic protons (δ 6.8–8.2 ppm) and carbonyl groups (δ 165–175 ppm). For example, the benzyl group’s methylene protons appear as a singlet near δ 4.5–5.0 ppm .
- HRMS (ESI) : Match observed mass (e.g., m/z 404.4186 for C22H20N4O4) with theoretical values .
- IR spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Q. How are purity and stability assessed during storage?
- HPLC analysis : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase. Monitor degradation products over time (e.g., at 4°C vs. room temperature) .
- Stability studies : Conduct accelerated degradation tests under acidic/basic/oxidative conditions. For related compounds, impurities <2% after 30 days at 4°C are typical .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Quantum chemical calculations : Use software (e.g., Gaussian) to model transition states and identify rate-limiting steps. For example, calculate activation energies for amide coupling to predict optimal temperatures .
- AI-driven design : Implement machine learning (e.g., ICReDD’s reaction path search) to screen solvent/reagent combinations. This reduces trial-and-error experimentation by >50% .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Cross-validation : Compare NMR with 2D techniques (COSY, HSQC) to assign ambiguous signals. For example, a missing proton integration might indicate tautomerism or rotameric forms .
- Byproduct analysis : Use LC-MS to identify side products (e.g., over-alkylation or hydrolysis derivatives). Repurify via preparative HPLC if necessary .
Q. What strategies improve solubility and formulation for in vivo studies?
- Co-solvent systems : Use DMSO/PEG 400 (1:4 v/v) to achieve >1 mg/mL solubility .
- Salt formation : React with hydrochloric acid to form a hydrochloride salt, enhancing aqueous solubility by 10–20× .
- Nanoformulation : Encapsulate in PLGA nanoparticles (∼150 nm size) for sustained release .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Core modifications : Replace the benzyl group with substituted aryl rings (e.g., 4-fluorobenzyl) to assess electronic effects .
- Functional group addition : Introduce sulfonyl or triazole moieties via click chemistry (e.g., CuAAC reaction) .
- Biological testing : Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays. Correlate IC50 values with logP (calculated via ChemAxon) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
